3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Propyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of propyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide typically involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The intermediate product is then treated with propyl bromide to yield the final compound .
Chemical Reactions Analysis
Propyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as enzyme inhibitors and antiviral agents.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of propyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, inhibiting their activity. This interaction is facilitated by the hydrogen bond accepting and donating characteristics of the triazole and thiadiazole rings, allowing the compound to make specific interactions with different target receptors .
Comparison with Similar Compounds
Propyl {6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl sulfide is unique due to its combination of triazole and thiadiazole rings. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but may have different substituents.
Triazole derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents, also contain the triazole ring.
Thiadiazole derivatives: These include various compounds with antimicrobial and anticancer activities.
Properties
Molecular Formula |
C14H13F3N4S2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(propylsulfanylmethyl)-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H13F3N4S2/c1-2-6-22-8-11-18-19-13-21(11)20-12(23-13)9-4-3-5-10(7-9)14(15,16)17/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
BNIMZZFHRCQGPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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